

# SGC-CBP30 validation chemical probe criteria

**Author:** Smolecule Technical Support Team. **Date:** February 2026

**Compound Focus:** Sgc-cbp30

Cat. No.: S548917

Get Quote

## Defining a Quality Chemical Probe

The definition of a high-quality chemical probe is centered on three core criteria, designed to ensure that observed cellular effects are due to the intended target [1] [2]:

- **Potency:** The probe should have high affinity for its primary target, typically with an in vitro potency (e.g., Kd or IC50) of **less than 100 nM**.
- **Selectivity:** The probe should be selective for its target over related proteins, ideally demonstrating **at least 30-fold selectivity** against closely related family members.
- **Cellular Activity:** The probe must engage its target in a cellular environment, producing on-target effects at a concentration **ideally below 1  $\mu$ M**.

## Validation of SGC-CBP30 Against Probe Criteria

**SGC-CBP30** meets or exceeds the standard criteria for a high-quality chemical probe, as detailed in the following table.

| Validation Criterion | Standard for a Quality Probe [1] [2] | SGC-CBP30 Performance Data                             |
|----------------------|--------------------------------------|--------------------------------------------------------|
| In Vitro Potency     | < 100 nM                             | Kd = 21 nM for CBP; Kd = 32-38 nM for p300 [3] [4] [5] |

| Validation Criterion              | Standard for a Quality Probe [1] [2] | SGC-CBP30 Performance Data                                                        |
|-----------------------------------|--------------------------------------|-----------------------------------------------------------------------------------|
| Selectivity over BET Bromodomains | ≥ 30-fold                            | ~40-fold selective over BRD4(1) (Kd = 850 nM); ~250-fold over BRD4(2) [3] [6] [5] |
| Cellular Target Engagement        | Effective at ≤ 1 μM                  | IC50 = 1.5-2.8 μM in various cell-based reporter and expression assays [6] [5]    |

**SGC-CBP30**'s mode of action and high selectivity are structurally validated. An X-ray crystal structure (PDB ID: 5BT3) confirms that **SGC-CBP30** binds directly to the acetyl-lysine binding pocket of the p300 bromodomain [7] [6]. The compound was specifically engineered to exploit subtle differences in this pocket compared to BET family bromodomains, achieving its significant selectivity [4].

## Performance in Biological Models and Protocols

**SGC-CBP30** has been widely used to investigate the biological roles of CBP/p300. The table below summarizes key experimental findings and established protocols.

| Biological System / Assay         | Observed Outcome / Protocol                                                                                                                       | Significance / Implication                                                                        |
|-----------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------|
| p53 Signaling Pathway             | Inhibition of doxorubicin-stimulated p53 activity in RKO cells (IC50 = 1.5 μM); Inhibition of p53-induced p21 activation (IC50 = 1.54 μM) [4] [5] | Validates CBP/p300 bromodomain role in p53-mediated transcription [4]                             |
| Multiple Myeloma Models           | Selective reduction of IRF4 and c-MYC expression, causing cell cycle arrest and apoptosis in sensitive cell lines (GI50 < 3 μM) [8]               | Suggests CBP/EP300 bromodomain inhibition as a therapeutic strategy for lymphoid malignancies [8] |
| Cellular Target Engagement (FRAP) | Accelerates fluorescence recovery after photobleaching (FRAP) at 1 μM [3] [4]                                                                     | Demonstrates direct, on-target disruption of bromodomain-chromatin interactions in live cells [3] |

| Biological System / Assay | Observed Outcome / Protocol                                                                               | Significance / Implication                                                |
|---------------------------|-----------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------|
| Chemical Reprogramming    | Used in protocols for reprogramming human somatic cells to induced pluripotent stem cells (iPSCs) [3] [9] | Highlights a role for CBP/p300 in regulating cell plasticity and identity |

To visualize how **SGC-CBP30** is applied in a typical cellular investigation, the following diagram outlines the general workflow and key readouts:



[Click to download full resolution via product page](#)

## Key Considerations for Use

When using **SGC-CBP30**, researchers should be mindful of the following to ensure robust and interpretable results:

- **Optimal Concentration Range:** The recommended concentration for on-target effects in cells is **1-2.5  $\mu\text{M}$**  [8] [6]. Higher concentrations (e.g.,  $\geq 3\text{-}10 \mu\text{M}$ ) risk engaging off-targets, including BET bromodomains and others.
- **Off-Target Activity:** Despite its excellent bromodomain selectivity, **SGC-CBP30** shows activity against some non-epigenetic targets at higher concentrations, including **Adrenergic receptor  $\alpha 2\text{C}$** , **Phosphodiesterase 5 (PDE5)**, and **Platelet-activating factor (PAF)** receptor [6].
- **Use of Controls:** For critical experiments, it is considered best practice to use **orthogonal probes** (e.g., inhibitors with different chemotypes) and/or **matched target-inactive control compounds** to confirm that observed phenotypes are due to CBP/p300 inhibition [2].
- **Metabolic Stability:** **SGC-CBP30** has **rapid metabolism in human liver microsome assays**, which may limit its utility for certain in vivo studies without further optimization [6].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Chemogenomics for drug discovery: clinical molecules from ... [pmc.ncbi.nlm.nih.gov]
2. Systematic literature review reveals suboptimal use of ... [nature.com]
3. SGC-CBP30 | Bromodomains [tocris.com]
4. Discovery and Optimization of Small-Molecule Ligands for ... [pmc.ncbi.nlm.nih.gov]
5. SGC-CBP30 | Epigenetic Reader Domain inhibitor [selleckchem.com]
6. Probe SGC-CBP30 [chemicalprobes.org]
7. 5BT3: Crystal structure of EP300 bromodomain in complex ... [rcsb.org]
8. Bromodomain inhibition of the transcriptional coactivators ... [pmc.ncbi.nlm.nih.gov]
9. SGC-CBP30 [stemcell.com]

To cite this document: Smolecule. [SGC-CBP30 validation chemical probe criteria]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548917#sgc-cbp30-validation-chemical-probe-criteria>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)